Parethoxycaine

Description

Structure

3D Structure

Properties

CAS No. |

94-23-5 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

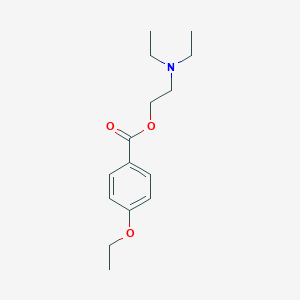

IUPAC Name |

2-(diethylamino)ethyl 4-ethoxybenzoate |

InChI |

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |

InChI Key |

OWWVHQUOYSPNNE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |

melting_point |

173.0 °C |

Other CAS No. |

94-23-5 |

solubility |

0.00 M |

Origin of Product |

United States |

Foundational & Exploratory

synthesis pathway for Parethoxycaine hydrochloride

An In-depth Technical Guide to the Synthesis of Parethoxycaine Hydrochloride

Introduction

Parethoxycaine, chemically known as 2-(diethylamino)ethyl 4-ethoxybenzoate, is a local anesthetic belonging to the benzoic acid ester class.[1] Its hydrochloride salt is the common pharmaceutical formulation, enhancing its stability and solubility.[2] This guide provides a comprehensive, technically-grounded overview of a primary (CAS No: 136-46-9), designed for researchers and drug development professionals.[2][3] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols for laboratory execution. The narrative is structured around a robust and widely applicable synthetic strategy: the formation of an ester via an acyl chloride intermediate, followed by conversion to the hydrochloride salt.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of Parethoxycaine hydrochloride identifies the final salt formation as the terminal step, preceded by the critical esterification reaction. This core bond disconnection reveals two primary precursor molecules: 4-ethoxybenzoic acid and 2-(diethylamino)ethanol .

The chosen forward synthesis strategy prioritizes yield and reaction control by activating the carboxylic acid group of 4-ethoxybenzoic acid. This is achieved by converting it into a highly reactive acyl chloride, which subsequently undergoes nucleophilic acyl substitution with 2-(diethylamino)ethanol. This method is generally preferred over direct Fischer esterification for its higher efficiency and milder reaction conditions.

Caption: Retrosynthetic strategy for Parethoxycaine Hydrochloride.

Part 1: Synthesis of Key Precursor: 4-Ethoxybenzoyl Chloride

The activation of 4-ethoxybenzoic acid is the pivotal first step. Conversion to the corresponding acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, priming it for efficient attack by the weakly nucleophilic hydroxyl group of 2-(diethylamino)ethanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.[4]

Experimental Protocol: Preparation of 4-Ethoxybenzoyl Chloride

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel, add 4-ethoxybenzoic acid (1.0 mole equivalent).[5]

-

Solvent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2.0-3.0 mole equivalents. The thionyl chloride can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (CH₂Cl₂) or toluene can be used.

-

Reaction Execution: Stir the mixture at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent.

-

Heating: Gently heat the mixture to reflux (approximately 76°C for neat thionyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethoxybenzoyl chloride is typically a liquid or low-melting solid and is often used directly in the next step without further purification.

Causality and Trustworthiness: The use of anhydrous conditions is critical. Any moisture will hydrolyze both the thionyl chloride and the product acyl chloride, reducing yield and purity. The gaseous nature of the byproducts provides a self-validating endpoint for the reaction; when gas evolution stops, the reaction is largely complete.

Part 2: Core Synthesis via Esterification

This stage involves the reaction of the activated acyl chloride with 2-(diethylamino)ethanol. The lone pair of electrons on the oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl generated during the reaction. This prevents the protonation of the 2-(diethylamino)ethanol, which would render it non-nucleophilic.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | C15H24ClNO3 | CID 8694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoic acid, 4-ethoxy- [webbook.nist.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Parethoxycaine and its Analogs

Preamble: Deconstructing the Local Anesthetic Pharmacophore

In the field of medicinal chemistry and drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a deep dive into the structure-activity relationships (SAR) of Parethoxycaine, a classic benzoate ester local anesthetic, and its potential analogs.[1] Our approach moves beyond a simple cataloging of facts, instead focusing on the underlying chemical principles and experimental rationales that drive the design of more potent, selective, and safer local anesthetics. As researchers and drug development professionals, our goal is not merely to find active compounds, but to understand why they are active.

Local anesthetics, despite their diverse structures, typically adhere to a common three-component pharmacophore: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[2][3] Parethoxycaine, or 2-(diethylamino)ethyl 4-ethoxybenzoate, is a quintessential example of this architecture.[1] The journey of a local anesthetic from injection to its site of action—the inner pore of the voltage-gated sodium channel—is a story told by its physicochemical properties, each of which is dictated by one of these three structural components.[2][4][5]

Figure 1: The fundamental three-component pharmacophore of a typical local anesthetic, highlighting the functional role of each segment.

Section 1: The Mechanism of Action - A Tale of Two Forms

Local anesthetics function by blocking the propagation of action potentials in nerve fibers.[5] Their primary molecular target is the voltage-gated sodium channel (VGSC).[3][6][7] To understand the SAR, one must first appreciate the mechanism. An injected local anesthetic solution exists as an equilibrium between its uncharged tertiary amine base (B) and its protonated, positively charged quaternary ammonium cation (BH+).[4]

-

Penetration: The lipid-soluble, uncharged base form (B) is essential for traversing the lipid-rich nerve sheath (epineurium) and the neuronal membrane to reach the axoplasm.[2][4]

-

Re-equilibration: Once inside the relatively acidic axoplasm, the equilibrium shifts, and the molecule is protonated back into its cationic form (BH+).

-

Blockade: It is this cationic form (BH+) that binds to a specific receptor site within the pore of the voltage-gated sodium channel, physically occluding it and preventing the influx of sodium ions that is necessary for nerve depolarization.[4][8]

Local anesthetics exhibit a phenomenon known as "use-dependent block," meaning they have a higher affinity for sodium channels that are in the open or inactivated states than for those in the resting state.[4][7][9] This is clinically significant as it makes them more effective on rapidly firing neurons, such as those transmitting pain signals.

Figure 2: The sequential mechanism of local anesthetic action, from injection to channel blockade, emphasizing the critical roles of both the base and cationic forms.

Section 2: Core Structure-Activity Relationships

The potency, onset of action, duration, and toxicity of a local anesthetic are all finely tuned by its chemical structure.[4][10] We will dissect the Parethoxycaine molecule to explore the SAR of each component, providing a framework for designing novel analogs.

The Lipophilic Aromatic Ring: The Key to Potency

The aromatic ring is the primary determinant of the molecule's lipid solubility (lipophilicity). Anesthetic potency is directly correlated with lipid solubility; a more lipophilic molecule can more easily penetrate the nerve membrane to reach its target.[4][11][12]

-

Parethoxycaine's Core: The 4-ethoxy group on the benzoate ring of Parethoxycaine is a key feature. The ethoxy group (-OCH2CH3) is an electron-donating group which increases the electron density of the aromatic ring and enhances lipophilicity compared to an unsubstituted benzocaine.

-

Analog Design Strategy:

-

Increasing Chain Length: Replacing the 4-ethoxy group with longer alkoxy chains (e.g., propoxy, butoxy) will systematically increase lipophilicity. This is predicted to increase intrinsic anesthetic potency. However, from a practical standpoint, excessive lipophilicity can slow the clinical onset of action by causing the drug to be sequestered in surrounding adipose tissue before it reaches the nerve.[4]

-

Alkyl Substitution: Adding small alkyl groups (e.g., methyl) to the aromatic ring, particularly at the ortho position, can also increase potency.[3] This is often attributed to both an increase in lipophilicity and a steric effect that may hinder hydrolysis of the ester linkage, thereby increasing duration.

-

The Intermediate Linkage: A Determinant of Duration and Metabolism

The intermediate chain connects the lipophilic and hydrophilic ends. Its nature—ester versus amide—is the most critical factor for determining the molecule's metabolic stability and, consequently, its duration of action and potential for allergic reactions.[2]

-

Parethoxycaine's Ester Linkage: As a benzoate ester, Parethoxycaine is susceptible to rapid hydrolysis by plasma esterases (specifically pseudocholinesterases).[2] This leads to a relatively short duration of action. The primary metabolite is para-aminobenzoic acid (PABA), which is known to be responsible for allergic reactions in a subset of the population.

-

Analog Design Strategy:

-

Amide Substitution: The most significant analog modification would be to replace the ester linkage with an amide linkage (creating an analog structurally similar to lidocaine). Amide-linked anesthetics are metabolized much more slowly by hepatic enzymes (cytochrome P450s).[2] This change would be predicted to dramatically increase the duration of action and eliminate the risk of PABA-related allergic reactions.

-

Steric Hindrance: As mentioned, adding bulky groups near the ester carbonyl can sterically hinder the approach of esterase enzymes, slowing metabolism and prolonging the anesthetic effect.

-

The Hydrophilic Amino Group: Modulator of Onset and Binding

The tertiary amine is the "business end" of the molecule. Its basicity, defined by its pKa, determines the proportion of cationic (BH+) and base (B) forms at physiological pH (around 7.4).

-

Parethoxycaine's Diethylamine: The diethylamino group is a common feature in local anesthetics. Its pKa influences the onset of action. The pKa of a local anesthetic is the pH at which 50% of the molecules are in the ionized form and 50% are in the non-ionized base form. Since the uncharged base is required for membrane penetration, anesthetics with a pKa closer to physiological pH will have a higher concentration of the base form available upon injection, leading to a more rapid onset of action.

-

Analog Design Strategy:

-

Altering N-Alkyl Groups: The size of the alkyl groups on the nitrogen atom can influence both lipophilicity and protein binding. Increasing the size of these groups (e.g., from diethyl to dipropyl) can increase both lipid solubility and the affinity for plasma proteins. Greater protein binding is strongly correlated with a longer duration of action, as the drug is released more slowly from its receptor site in the sodium channel.[4]

-

Table 1: Summary of Physicochemical Properties and Their Influence on Anesthetic Activity

| Physicochemical Property | Structural Determinant | Influence on Potency | Influence on Onset | Influence on Duration |

| Lipophilicity | Aromatic ring & substituents; N-alkyl groups | Increases Potency [4][11] | Generally Slows clinical onset (due to tissue sequestration)[4] | Increases Duration |

| pKa | Hydrophilic amino group | Indirectly | Faster onset with pKa closer to physiological pH | No direct effect |

| Protein Binding Affinity | Aromatic ring & N-alkyl groups | Minor influence | No direct effect | Increases Duration [4] |

| Metabolic Stability | Intermediate linkage (Ester vs. Amide) | Indirectly | No direct effect | Longer duration for amides vs. esters[2] |

Section 3: Experimental Protocols for SAR Evaluation

A robust SAR study requires a systematic approach, combining chemical synthesis with rigorous biological evaluation. The narrative of "why" we choose certain protocols is as important as the steps themselves.

Workflow for a Typical SAR Study

The process of evaluating a new anesthetic analog is a multi-step, iterative process designed to build a comprehensive profile of the compound's activity and safety.

Figure 3: A representative experimental workflow for the structure-activity relationship (SAR) analysis of novel local anesthetic analogs.

Protocol: Synthesis of a Parethoxycaine Analog (4-Butoxy-Parethoxycaine)

Rationale: To test the hypothesis that increasing the lipophilicity of the aromatic ring increases potency, we will synthesize an analog with a butoxy group instead of an ethoxy group. This is a standard Fischer esterification. The choice of acid catalysis and Dean-Stark apparatus is to drive the equilibrium towards the product by removing water, ensuring a high yield, which is critical for efficient screening.

Materials:

-

4-Butoxybenzoic acid

-

2-(Diethylamino)ethan-1-ol

-

Toluene, anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

-

Setup: Assemble a reflux apparatus with a 250 mL round-bottom flask, a Dean-Stark trap, and a condenser.

-

Reagents: To the flask, add 4-butoxybenzoic acid (1.0 eq), 2-(diethylamino)ethan-1-ol (1.2 eq), and anhydrous toluene (approx. 100 mL).

-

Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This self-validating step ensures removal of unreacted acid and the catalyst.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel to obtain the pure 2-(diethylamino)ethyl 4-butoxybenzoate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Evaluation of Sodium Channel Blockade

Rationale: The gold standard for quantifying a drug's intrinsic potency at its molecular target is the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of sodium currents (I_Na) through VGSCs expressed in a controlled cell system (e.g., HEK293 cells stably expressing the human cardiac sodium channel, NaV1.5). This provides a clean, quantitative measure (IC₅₀) of potency, free from the complicating factors of in vivo studies like absorption and metabolism.[9]

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the target sodium channel subtype under standard conditions.

-

Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (containing physiological ion concentrations).

-

Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette tip, establishing the whole-cell configuration, which allows electrical access to the cell's interior.

-

Voltage Protocol: Hold the cell at a negative resting potential (e.g., -120 mV) where most channels are in the resting state. Apply a depolarizing voltage step (e.g., to -10 mV) to elicit a transient inward sodium current.

-

Data Acquisition: Record the baseline sodium current in response to the voltage protocol.

-

Drug Application: Perfuse the chamber with the external solution containing a known concentration of the Parethoxycaine analog.

-

Measurement of Block: After equilibration, repeat the voltage protocol and record the inhibited sodium current. The percentage of block is calculated as (1 - I_drug / I_control) * 100.

-

Dose-Response: Repeat steps 8-9 with increasing concentrations of the analog to generate a dose-response curve and calculate the IC₅₀ value (the concentration required to inhibit 50% of the current).

Protocol: In Vivo Evaluation using the Rat Sciatic Nerve Block Model

Rationale: While in vitro assays measure intrinsic potency, they do not predict clinical efficacy, which depends on factors like tissue penetration, metabolism, and local clearance.[13] The rat sciatic nerve block model is a standard preclinical in vivo assay that provides clinically relevant data on the onset and duration of sensory and motor blockade.[14][15][16]

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat according to an institutionally approved animal care protocol.

-

Injection Site: Isolate the sciatic nerve in the thigh region via a small incision.

-

Drug Administration: Carefully inject a standardized volume (e.g., 0.2 mL) of the analog solution (at a clinically relevant concentration) perineurally.

-

Onset Assessment: At regular intervals (e.g., every 2 minutes), assess motor function (e.g., toe spreading reflex) and sensory function (e.g., tail-flick test or response to a noxious stimulus like a pinch). The time to complete blockade is recorded as the onset of action.

-

Duration Assessment: Continue to assess sensory and motor function at regular intervals (e.g., every 15-30 minutes) after onset. The time from complete blockade until the return of normal function is recorded as the duration of action.

-

Controls: A control group receiving saline or a standard anesthetic (e.g., lidocaine or the parent Parethoxycaine) is essential for comparison. This self-validating step ensures that the observed effects are due to the test compound and allows for relative efficacy assessment.

-

Data Analysis: Compare the mean onset and duration times between groups using appropriate statistical tests (e.g., ANOVA).

Section 4: Toxicity - The Other Side of the Coin

A critical aspect of any SAR study is the evaluation of toxicity. High potency is useless if the therapeutic window is too narrow. The primary concern with local anesthetics is Local Anesthetic Systemic Toxicity (LAST), which occurs when the drug reaches high concentrations in the systemic circulation.[17][18][19]

-

CNS Toxicity: The central nervous system is typically affected first, with initial symptoms including circumoral numbness, tinnitus, and lightheadedness, which can progress to seizures and coma.[18][20]

-

Cardiotoxicity: At higher concentrations, local anesthetics can cause severe cardiovascular effects, including arrhythmias, hypotension, and cardiac arrest.[17][20] Lipophilicity is a major driver of cardiotoxicity; highly lipophilic and potent agents like bupivacaine are more cardiotoxic than less lipophilic agents like lidocaine.[17][21]

Therefore, any analog designed for increased potency via lipophilicity must be carefully evaluated for a corresponding increase in cardiotoxicity to ensure a safe therapeutic index.

Conclusion and Future Perspectives

The structure-activity relationship of Parethoxycaine and its analogs follows the well-established principles governing local anesthetics. Potency is driven by the lipophilicity of the aromatic ring, onset is modulated by the pKa of the tertiary amine, and duration is dictated by the metabolic stability of the intermediate linkage and the protein-binding characteristics of the molecule as a whole.

Future research in this area should focus on designing analogs that optimize these properties for specific clinical applications. For example, developing a potent, amide-linked Parethoxycaine analog could yield a long-acting anesthetic with a lower allergic potential.[22][23] Conversely, targeted modifications could produce agents with ultra-short durations for specific, brief procedures. By applying the systematic, hypothesis-driven experimental workflow outlined in this guide, researchers can rationally design and validate the next generation of local anesthetics, moving from the foundational structure of Parethoxycaine to novel compounds with superior clinical profiles.

References

- Zhou, S., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances.

- Scott, D. B. (1981). Evaluation of the toxicity of local anaesthetic agents in man. British Journal of Anaesthesia.

- Sung, H. J., et al. (2012). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. Journal of Biomedicine and Biotechnology.

- Slideshare. (n.d.). Classification & SAR of Local anesthetics.pdf.

- Logashina, Y. A., et al. (2022). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico. Molecules.

- Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress.

- NYSORA. (n.d.). Local Anesthetic Systemic Toxicity.

- Kohane, D. S., et al. (2009). Prolonged duration local anesthesia with minimal toxicity. Proceedings of the National Academy of Sciences.

- Ehrich, M. (2024). Local Anesthetic Toxicity. Medscape.

- Sung, H. J., et al. (2012). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. ResearchGate.

- Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica.

- Larsen, N. B., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Neuroscience.

- Manavi, M. (2023). Local anaesthetic toxicity. Deranged Physiology.

- National Center for Biotechnology Information. (n.d.). Parethoxycaine. PubChem Compound Database.

- Sung, H. J., et al. (2012). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. BioKB.

- ResearchGate. (n.d.). Onset and duration of local anesthetic action in mice injected with 2% lidocaine.

- University of the Pacific. (2002). Local anesthetics.

- Zhou, S., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances.

- Yarrow, S., & Pawa, A. (2020). Basic pharmacology of local anaesthetics. BJA Education.

- Drug Design, Development and Therapy. (2026). Liposomal bupivacaine for adductor canal block combined with IPACK block.

- Williams, D. (2018). Developing a Local Anesthetic Systemic Toxicity Protocol in a Mississippi Hospital. The Aquila Digital Community.

- Neal, J. M., et al. (2018). ASRA Practice Advisory on Local Anesthetic Systemic Toxicity. ResearchGate.

- Nguyen, P. T., et al. (2019). Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. Proceedings of the National Academy of Sciences.

- Depth of Biology. (2023). SAR of Local anesthetics | synthesis of benzocaine , dibucaine , procaine. YouTube.

- Valenzuela, C. J., & Isaza, C. (2013). Protocol and importance of using the kit for local anesthetic systemic toxicity. Colombian Journal of Anesthesiology.

- Hanck, D. A., et al. (2009). Important Role of Asparagines in Coupling the Pore and Votage-Sensor Domain in Voltage-Gated Sodium Channels. The Journal of general physiology.

-

Lazer, E. S., et al. (1979). Synthesis and Biological Activity of Cocaine Analogues. 2. 6H-[10]Benzopyrano[4,3-c]pyridin-6-ones. Journal of Medicinal Chemistry. Available at:

- Park, S. B., & Kim, H. M. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules.

- Cummins, T. R. (2007). Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. The Journal of physiology.

- Jiang, D., & Shi, H. (2021). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology.

- Journal of Synthetic Chemistry. (n.d.). Synthesis of Benzocaine Analogues via Esterification Reaction.

- Han, S., et al. (2015). Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British journal of pharmacology.

- Sittisombut, C., et al. (2001). Synthesis and cytotoxic activity of benzopyranoxanthone analogues of benz. Chemical & Pharmaceutical Bulletin.

- Remeš, M., & Císařová, I. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.

- O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Biochemical pharmacology.

- Bonano, J. S., et al. (2014). Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology.

- Ye, X., et al. (2010). Synthesis and structure-activity relationships of 2-aryl-4-oxazolylmethoxy benzylglycines and 2-aryl-4-thiazolylmethoxy benzylglycines as novel, potent PPARalpha selective activators. Bioorganic & medicinal chemistry letters.

- Zholob, E. S., et al. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules.

- Celentano, V., et al. (2021). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. ResearchGate.

Sources

- 1. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]

- 7. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Important Role of Asparagines in Coupling the Pore and Votage-Sensor Domain in Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the toxicity of local anaesthetic agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. nysora.com [nysora.com]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. Protocol and importance of using the kit for local anesthetic systemic toxicity | Colombian Journal of Anesthesiology [revcolanest.com.co]

- 20. derangedphysiology.com [derangedphysiology.com]

- 21. aquila.usm.edu [aquila.usm.edu]

- 22. Prolonged duration local anesthesia with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Metabolism and Primary Degradation Products of Parethoxycaine

Introduction

Parethoxycaine, with the chemical structure 2-(diethylamino)ethyl 4-ethoxybenzoate, is a local anesthetic belonging to the amino ester class.[1][2][3][4] Understanding the metabolic fate of such compounds is a cornerstone of drug development, providing critical insights into their pharmacokinetic profile, duration of action, and potential for toxicity. This guide offers a detailed exploration of the metabolism of Parethoxycaine, grounded in established principles of xenobiotic biotransformation and the known metabolic pathways of structurally related amino ester local anesthetics.[5][6] We will delve into the primary degradation pathways, the enzymes responsible, and the resulting metabolites. Furthermore, this document provides robust, field-proven experimental protocols for researchers to investigate these processes in a laboratory setting.

Predicted Metabolic Pathways of Parethoxycaine

The chemical architecture of Parethoxycaine, featuring a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine, dictates its metabolic breakdown.[6] The metabolism of drugs is a biphasic process, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver but also in other tissues and plasma.[7]

Phase I Metabolism: The Primary Route of Degradation

Phase I reactions introduce or expose functional groups on the parent drug molecule.[8] For Parethoxycaine, the most prominent Phase I metabolic pathway is hydrolysis of the ester bond.

Amino ester local anesthetics are rapidly metabolized in the plasma by pseudocholinesterases, specifically butyrylcholinesterase.[5][6] This enzymatic hydrolysis is a swift process that cleaves the ester linkage, leading to the formation of two primary degradation products.[9] This rapid breakdown in the bloodstream is the reason for the generally short half-life of amino ester local anesthetics.[5]

The predicted primary degradation products of Parethoxycaine via ester hydrolysis are:

-

4-Ethoxybenzoic Acid: The aromatic acid component.

-

Diethylaminoethanol (DEAE): The amino alcohol component.

This pathway is analogous to the metabolism of other amino ester local anesthetics like procaine, which is hydrolyzed to para-aminobenzoic acid (PABA) and diethylaminoethanol.[9]

While ester hydrolysis is the principal route, the involvement of hepatic cytochrome P450 (CYP) enzymes in secondary oxidative pathways cannot be entirely ruled out, especially for any parent drug that reaches the liver.[10][11] The structure of Parethoxycaine presents potential sites for oxidative modification:

-

O-de-ethylation: The ethoxy group on the benzene ring could be a substrate for CYP-mediated O-de-ethylation, which would result in a hydroxylated aromatic ring.

-

N-de-ethylation: The diethylamino group could undergo sequential N-de-ethylation, removing one or both ethyl groups.

These oxidative reactions would create more polar metabolites that can be more readily excreted or undergo subsequent Phase II conjugation.

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body.[8]

The primary metabolites of Parethoxycaine could undergo the following conjugation reactions:

-

Glucuronidation: The hydroxylated metabolites formed through oxidative pathways could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Similarly, sulfotransferases (SULTs) could catalyze the addition of a sulfo group to hydroxylated metabolites.

The resulting glucuronide and sulfate conjugates are highly water-soluble and are readily excreted in the urine.

Visualizing the Metabolic Landscape

Predicted Metabolic Pathway of Parethoxycaine

Caption: Predicted metabolic pathways of Parethoxycaine.

Experimental Protocols for Metabolite Identification

To empirically determine the metabolic fate of Parethoxycaine, a combination of in vitro and in vivo studies is essential. The cornerstone of modern metabolite identification is liquid chromatography coupled with mass spectrometry (LC-MS).[12][13]

Experimental Workflow for In Vitro Metabolite Identification

Sources

- 1. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Amino esters - Wikipedia [en.wikipedia.org]

- 6. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug metabolism - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]

- 10. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Parethoxycaine in Neuroscience: A Historical and Technical Guide to a Forgotten Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Neural Silence

In the mid-20th century, a burgeoning field of neuroscience sought to unravel the fundamental principles of neural communication. A critical experimental approach in this era was the targeted and reversible silencing of neural activity. Local anesthetics, a class of compounds that could temporarily block nerve conduction, became indispensable tools for these investigations. Among these was Parethoxycaine, a benzoate ester local anesthetic also known by its brand name, Intracaine Hydrochloride.[1][2] While it never achieved the widespread fame of contemporaries like procaine or lidocaine, its existence and use are part of the broader history of employing chemical agents to understand the nervous system.

This guide provides a technical overview of Parethoxycaine, grounded in the historical context of neuroscience research. We will explore its chemical properties, its likely mechanism of action based on the understanding of its class, and the experimental paradigms in which it would have been applied. For the modern researcher, this document serves not as a protocol for current use, but as a historical case study in the evolution of neuropharmacological tools and a testament to the foundational experiments that paved the way for our current understanding of the brain.

Parethoxycaine: A Chemical and Pharmacological Profile

Parethoxycaine, with the chemical name 2-(diethylamino)ethyl 4-ethoxybenzoate, belongs to the amino ester class of local anesthetics.[1][2] This class is characterized by an aromatic ring linked to an intermediate ester chain and a tertiary amine group. These structural features are crucial for its anesthetic properties, dictating its potency, duration of action, and mechanism of action.

| Property | Value | Reference |

| Chemical Name | 2-(diethylamino)ethyl 4-ethoxybenzoate | [1][2] |

| Synonyms | Intracaine, Diethoxin, p-Ethoxycaine | [1] |

| Molecular Formula | C15H23NO3 | [1][2] |

| Molecular Weight | 265.35 g/mol | [1] |

| Class | Amino Ester Local Anesthetic | [3][4] |

The lipophilic aromatic ring allows the molecule to penetrate the lipid-rich nerve sheath and membrane, while the hydrophilic amine group allows it to exist in both charged and uncharged forms, a key feature for its mechanism of action.[4][5]

Mechanism of Action: Blocking the Action Potential

The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels in the neuronal membrane.[4] By preventing the influx of sodium ions, these drugs inhibit the depolarization of the nerve membrane, thereby blocking the propagation of action potentials.

While specific research on Parethoxycaine's interaction with ion channels is limited in historical literature, we can infer its action from the extensive research on related compounds like procaine and tetracaine. Furthermore, there is evidence to suggest that some local anesthetics, including Parethoxycaine, may also exert their effects through the regulation of calcium transport processes.[1] This suggests a potentially more complex mechanism of action than simple sodium channel blockade.

Below is a diagram illustrating the generally accepted mechanism of action for amino ester local anesthetics like Parethoxycaine.

Caption: Mechanism of Nerve Block by Parethoxycaine.

Historical Research Applications: A Reconstruction

Mapping Neural Circuits through Temporary Inactivation

A primary use of local anesthetics in historical neuroscience was to temporarily inactivate a specific brain region or peripheral nerve to observe the functional consequences. This "lesion-mimic" approach was crucial for deducing the function of different parts of the nervous system.

Experimental Protocol: Reversible Inactivation of a Cortical Region in Animal Models

-

Animal Preparation: An adult mammal (e.g., cat or monkey) would be anesthetized and placed in a stereotaxic frame. A craniotomy would be performed to expose the brain region of interest.

-

Drug Preparation: A sterile solution of Parethoxycaine hydrochloride (typically 1-2%) would be prepared in saline. The choice of an ester-based anesthetic like Parethoxycaine would have been logical for its relatively short duration of action, allowing for the observation of behavioral or physiological changes during and after the period of inactivation.

-

Microinjection: A microsyringe would be used to slowly inject a small volume (e.g., 1-5 microliters) of the Parethoxycaine solution directly into the targeted brain structure.

-

Behavioral/Physiological Monitoring: The animal's behavior (e.g., motor function, sensory perception) or physiological responses (e.g., evoked potentials in a connected brain region) would be monitored before, during, and after the injection.

-

Causality and Interpretation: The temporary deficit observed during the drug's action would be attributed to the function of the inactivated region. The recovery of function as the drug was metabolized would confirm that the effects were not due to permanent damage.

Investigating the Properties of Nerve Conduction

Isolated nerve preparations were a cornerstone of early neurophysiology. Local anesthetics were instrumental in studying the fundamental properties of action potential propagation.

Experimental Protocol: In Vitro Nerve Conduction Blockade

-

Nerve Preparation: A peripheral nerve (e.g., frog sciatic nerve) would be dissected and mounted in a nerve chamber with stimulating and recording electrodes.

-

Solution Application: The nerve would be bathed in a Ringer's solution. A solution of Parethoxycaine at a known concentration would then be applied to a segment of the nerve between the stimulating and recording electrodes.

-

Electrophysiological Recording: The nerve would be stimulated, and the compound action potential would be recorded. The amplitude and conduction velocity of the action potential would be measured before and after the application of Parethoxycaine.

-

Data Analysis and Interpretation: The reduction in the amplitude of the compound action potential would provide a quantitative measure of the nerve block. By using different concentrations of Parethoxycaine, researchers could construct a dose-response curve to determine its potency. The time course of the block and its reversal upon washout would provide information about its onset and duration of action.

Below is a workflow diagram for a typical in vitro nerve block experiment.

Sources

- 1. 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride | 136-46-9 [amp.chemicalbook.com]

- 2. 2-diethylaminoethyl 4-ethoxybenzoate | 94-23-5 [amp.chemicalbook.com]

- 3. e-century.us [e-century.us]

- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

An In-Depth Technical Guide to the Local Anesthetic Properties of Parethoxycaine

Introduction

Parethoxycaine, also known as Diethoxin or Intracaine, is a local anesthetic belonging to the benzoate ester class.[1] Structurally, it is the 2-(diethylamino)ethyl ester of 4-ethoxybenzoic acid.[1] Like other classic local anesthetics such as procaine and cocaine, parethoxycaine functions by reversibly blocking nerve signal transmission. Its clinical application, though less common today, has historically been in regional anesthesia. This guide provides a comprehensive technical overview of its core anesthetic properties, mechanisms, and the validated experimental methodologies required for its scientific evaluation, tailored for researchers and drug development professionals.

Physicochemical Properties and Structure-Activity Relationship (SAR)

The efficacy of a local anesthetic is intrinsically linked to its physicochemical characteristics. Parethoxycaine's structure features a lipophilic aromatic ring (4-ethoxybenzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine group. This archetypal structure dictates its interaction with the neuronal membrane and its target, the voltage-gated sodium channel.

Key properties influencing anesthetic profile—onset, potency, and duration—are lipid solubility (logP) and the acid dissociation constant (pKa).

-

Lipid Solubility (logP): This determines the anesthetic's ability to penetrate the lipid-rich nerve membrane to reach its intracellular site of action. Higher lipid solubility generally correlates with greater potency and a longer duration of action, as the molecule is sequestered in the lipid bilayer, creating a local drug reservoir.[2][3] Parethoxycaine has a predicted XlogP of 2.9, indicating significant lipophilicity.[1][4]

-

pKa: The pKa is the pH at which 50% of the drug exists in its ionized (cationic) form and 50% in its non-ionized (base) form.[3] Since the uncharged base is more lipid-soluble and preferentially crosses the nerve membrane, while the charged cation is the form that binds to the sodium channel receptor, the pKa is a critical determinant of the onset of action.[5] Local anesthetics are weak bases with pKa values typically between 8.0 and 9.0.[5] At physiological pH (7.4), a significant portion of the drug is in its cationic form. A lower pKa means a greater fraction of the non-ionized form is available at physiologic pH, facilitating faster diffusion across the nerve sheath and a quicker onset of anesthesia.

| Property | Value | Source |

| Molecular Formula | C15H23NO3 | [1] |

| Molecular Weight | 265.35 g/mol | [1] |

| XlogP (Lipid Solubility) | 2.9 | [1][4] |

| Chemical Class | Benzoate Ester | [1] |

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for all local anesthetics, including parethoxycaine, is the blockade of voltage-gated sodium channels (NaV) in the neuronal cell membrane.[2] These channels are responsible for the rapid influx of sodium ions that underlies the depolarization phase of an action potential.

Causality of Blockade:

-

Penetration: The non-ionized, lipophilic form of parethoxycaine diffuses across the nerve membrane into the axoplasm.

-

Re-equilibration: Inside the slightly more acidic axoplasm, the drug re-equilibrates, and a portion becomes protonated into its active cationic form.[5]

-

Binding and Blockade: The parethoxycaine cation gains access to its binding site from the intracellular side of the NaV channel. It binds to a specific receptor site within the channel's inner pore, physically occluding it and stabilizing the channel in its inactivated state.[5] This prevents the influx of sodium, halts the propagation of the action potential, and results in a failure of nerve conduction, perceived as numbness and motor block.

This phenomenon is described by the modulated receptor hypothesis , which posits that local anesthetics bind with higher affinity to the open and inactivated states of the NaV channel than to the resting state. This explains "use-dependent" or "phasic" block, where the anesthetic effect is more pronounced in rapidly firing neurons.[5]

Caption: Parethoxycaine's state-dependent blockade of the NaV channel.

Pharmacokinetic Profile

Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[6]

-

Absorption: When administered for regional anesthesia, parethoxycaine is absorbed from the injection site into the systemic circulation. The rate of absorption depends on the vascularity of the site, the dose administered, and the presence of vasoconstrictors (e.g., epinephrine), which reduce systemic uptake and prolong the local effect.

-

Distribution: Once in the bloodstream, it is distributed throughout the body. The extent of plasma protein binding influences its availability for therapeutic action and potential toxicity.

-

Metabolism: As an ester-type local anesthetic, parethoxycaine is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase (butyrylcholinesterase). The primary metabolites are para-ethoxybenzoic acid and diethylaminoethanol. This rapid metabolism is a key feature of ester anesthetics, generally leading to a shorter plasma half-life compared to amide-type anesthetics and limiting the risk of systemic accumulation. However, a small percentage of the population has atypical pseudocholinesterase, which can lead to prolonged effects and increased risk of toxicity.

-

Excretion: The water-soluble metabolites are primarily excreted by the kidneys.

Caption: Metabolic hydrolysis of Parethoxycaine in the plasma.

Preclinical Evaluation: Experimental Protocols

Evaluating the local anesthetic properties of a compound like parethoxycaine requires a combination of in vitro and in vivo assays. These protocols must be robust, reproducible, and include appropriate controls to ensure data integrity.

In Vitro Assessment: Patch-Clamp Electrophysiology

Objective: To quantify the inhibitory effect of parethoxycaine on specific voltage-gated sodium channel subtypes (e.g., NaV1.7, relevant for pain) and determine its IC50 (half-maximal inhibitory concentration).

Rationale: The patch-clamp technique is the gold standard for studying ion channel pharmacology.[7][8][9] It allows for precise control of the cell membrane potential and direct measurement of the ionic currents flowing through the channels, providing definitive evidence of channel blockade. Using cell lines (e.g., HEK293) stably expressing a single NaV subtype allows for unambiguous characterization of the drug's effect on the intended target.

Step-by-Step Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human NaV channel subtype of interest under standard conditions (e.g., 37°C, 5% CO2).

-

Preparation for Recording: Plate cells on glass coverslips 24-48 hours before the experiment. On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).[8]

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: Under visual control, carefully approach a single cell with the micropipette. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.[8] This electrically isolates the patch of membrane under the pipette.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior. This is the whole-cell configuration.[8][9]

-

Voltage-Clamp Protocol:

-

Hold the cell at a negative potential (e.g., -90 mV) to ensure most NaV channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit inward sodium currents.

-

Record baseline currents in the absence of the drug.

-

-

Drug Application: Perfuse the recording chamber with known concentrations of parethoxycaine dissolved in the external solution. Allow 2-3 minutes for equilibration at each concentration.

-

Data Acquisition: Record the peak sodium current at each concentration.

-

Data Analysis:

-

Measure the peak inward current amplitude before (I_control) and after (I_drug) drug application.

-

Calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100.

-

Plot the % Inhibition against the logarithm of the parethoxycaine concentration and fit the data to a Hill equation to determine the IC50.

-

-

Controls:

-

Vehicle Control: Perfuse with the vehicle solution alone to ensure it has no effect on the sodium current.

-

Positive Control: Use a known NaV channel blocker like Tetrodotoxin (TTX) or Lidocaine to confirm assay sensitivity.[8]

-

Caption: Experimental workflow for in vitro patch-clamp analysis.

In Vivo Assessment: Rat Sciatic Nerve Block Model

Objective: To determine the onset, duration, and dose-dependency of the sensory and motor nerve blockade produced by parethoxycaine in a live animal model.

Rationale: While in vitro assays confirm the mechanism, in vivo models are essential for evaluating the anesthetic's performance within a complex biological system. The rat sciatic nerve block is a well-established and reliable model that allows for the independent assessment of sensory (nociceptive) and motor functions.[10][11]

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (250-300g) to the testing environment for several days to minimize stress-induced variability.

-

Baseline Measurements: Before injection, establish baseline measurements for each animal:

-

Sensory Function: Use a radiant heat source (e.g., Hargreaves apparatus) focused on the plantar surface of the hind paw and measure the withdrawal latency (in seconds). This is the tail-flick latency (TFL) test.[12] A cutoff time (e.g., 20 seconds) is used to prevent tissue damage.

-

Motor Function: Measure hindpaw grip strength using a dynamometer or assess motor coordination using a rotarod test.[10][11]

-

-

Anesthesia and Injection:

-

Lightly anesthetize the rat (e.g., with isoflurane) to immobilize it for the injection.

-

Identify the sciatic notch (a depression between the greater trochanter and the ischial tuberosity).

-

Use a nerve stimulator set to a low current (e.g., 0.2 mA) to confirm needle placement near the sciatic nerve, indicated by a characteristic paw or toe twitch.[10][11]

-

Once the location is confirmed, inject a small, precise volume (e.g., 0.1-0.2 mL) of the test solution (parethoxycaine at various concentrations, vehicle, or positive control).[10][13]

-

-

Post-Injection Assessment:

-

At set intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, repeat the sensory and motor function tests.

-

Onset of Blockade: Defined as the time to the first observation of maximal possible effect (e.g., reaching the cutoff time for the sensory test).

-

Duration of Blockade: Defined as the time from onset until the animal's response returns to baseline levels.

-

-

Experimental Groups (Self-Validating System):

-

Group 1 (Negative Control): Inject with sterile saline (vehicle). This group should show no sensory or motor block.[10][11]

-

Group 2 (Positive Control): Inject with a standard local anesthetic (e.g., 1% Lidocaine or 0.5% Bupivacaine). This validates the model's sensitivity.

-

Groups 3, 4, 5 (Test Groups): Inject with different concentrations of parethoxycaine (e.g., 0.5%, 1%, 2%) to establish a dose-response relationship.

-

-

Data Analysis:

-

Plot the mean withdrawal latency and motor scores against time for each group.

-

Calculate the area under the curve (AUC) for both sensory and motor block to quantify the total anesthetic effect.[10][11]

-

Use appropriate statistical tests (e.g., ANOVA) to compare the effects between groups. A p-value < 0.05 is typically considered significant.[10][11]

-

Toxicology and Safety Considerations

The primary safety concerns with local anesthetics are systemic toxicity and, for ester-types, allergic reactions.

-

Systemic Toxicity: If excessive amounts of parethoxycaine are absorbed into the systemic circulation, it can cause dose-dependent toxicity, primarily affecting the central nervous system (CNS) and cardiovascular system.

-

CNS Effects: Initial signs may include restlessness, tinnitus, and metallic taste, progressing to seizures and CNS depression.

-

Cardiovascular Effects: Effects include myocardial depression, vasodilation leading to hypotension, and in severe cases, arrhythmias and cardiovascular collapse.

-

-

Allergic Reactions: As an ester anesthetic, parethoxycaine is metabolized to a derivative of para-aminobenzoic acid (PABA). PABA is a known allergen for a subset of the population and can cause allergic reactions ranging from skin rashes to, rarely, anaphylaxis. This is a key differentiator from amide-type local anesthetics, which do not produce PABA.

Conclusion

Parethoxycaine is a classic benzoate ester local anesthetic that functions through the well-understood mechanism of voltage-gated sodium channel blockade. Its anesthetic profile is governed by its physicochemical properties, particularly its lipophilicity and pKa. Its rapid metabolism by plasma pseudocholinesterases results in a relatively short duration of action but carries a risk of PABA-related allergic reactions. Rigorous evaluation using standardized in vitro (patch-clamp) and in vivo (rat sciatic nerve block) models is critical for fully characterizing its potency, efficacy, and safety profile in comparison to other local anesthetics. This guide provides the foundational framework and validated protocols necessary for such scientific exploration.

References

-

Bierer, S. M., et al. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia, 75(6), 889-94. [Link]

-

Thalhammer, J. G., et al. (1995). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia, 80(3), 573-82. [Link]

-

Lirk, P., et al. (2004). Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats. Regional Anesthesia and Pain Medicine, 29(5), 451-7. [Link]

-

National Center for Biotechnology Information. (n.d.). Parethoxycaine. PubChem Compound Database. [Link]

-

PubChemLite. (n.d.). Parethoxycaine (C15H23NO3). [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

-

Deranged Physiology. (2024). Pharmacology of local anaesthetics. [Link]

-

Kim, H. D., & Jee, Y. S. (2023). Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation. Korean Journal of Anesthesiology, 76(5), 389-399. [Link]

-

Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

-

Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217-233. [Link]

-

D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. [Link]

-

Fink, B. R., & Cairns, A. M. (1984). A simple in vivo method for the quantitative evaluation of local anesthetics. Anesthesiology, 60(2), 125-8. [Link]

Sources

- 1. Parethoxycaine | C15H23NO3 | CID 7183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sips.org.in [sips.org.in]

- 3. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - Parethoxycaine (C15H23NO3) [pubchemlite.lcsb.uni.lu]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. | Semantic Scholar [semanticscholar.org]

- 12. dovepress.com [dovepress.com]

- 13. rapm.bmj.com [rapm.bmj.com]

An In-depth Technical Guide to Parethoxycaine Binding Sites on Neuronal Membranes

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical exploration of the binding sites for parethoxycaine, a representative local anesthetic, on neuronal membranes. Moving beyond a superficial overview, we delve into the molecular intricacies of the primary target—the voltage-gated sodium channel (VGSC)—and elucidate the structural and conformational determinants of drug-receptor interaction. We synthesize data from foundational and contemporary research to present a cohesive narrative on the state-dependent nature of parethoxycaine binding. This document is structured to serve as a practical resource, offering not only mechanistic insights but also detailed, field-proven experimental protocols for radioligand binding assays, patch-clamp electrophysiology, and site-directed mutagenesis. Our objective is to equip researchers and drug development professionals with the foundational knowledge and methodological confidence required to investigate and modulate these critical neuronal targets.

Introduction: The Molecular Basis of Local Anesthesia

Local anesthetics (LAs) are a cornerstone of clinical pain management, achieving their effect by reversibly blocking nerve impulse propagation. The pioneering concept of non-specific membrane interactions has largely been superseded by a more precise model centered on specific protein targets.[1] The primary molecular target for parethoxycaine and its congeners is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells like neurons.[2][3]

Parethoxycaine, as an amphiphilic molecule, possesses an aromatic (lipophilic) ring and a tertiary amine (hydrophilic) group.[2] This structure is critical to its mechanism. The uncharged, lipophilic form of the molecule partitions into the neuronal membrane, allowing it to access the intracellular environment. Once inside the relatively acidic cytoplasm, it equilibrates to its cationic (protonated) form, which is the primary active species that binds to the receptor site within the VGSC.[2][4] This guide will dissect this binding site, the dynamics of the interaction, and the key methodologies used for its characterization.

The Primary Target: Anatomy of the Voltage-Gated Sodium Channel (VGSC)

The mammalian VGSC is a large, pseudotetrameric protein composed of a primary α-subunit (~260 kDa) and auxiliary β-subunits.[5][6] The α-subunit is the pore-forming and drug-binding component, organized into four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[5][6]

-

Voltage-Sensing Domains (VSDs): The S1-S4 segments in each domain form the VSDs. The S4 segment, with its positively charged arginine or lysine residues, acts as the primary voltage sensor, moving in response to changes in membrane potential to initiate channel gating.[6][7]

-

The Pore Module: The S5 and S6 segments and the intervening P-loops from all four domains assemble in the center to form the ion-conducting pore.[8] The inner lining of this pore, particularly the S6 segments, constitutes the binding site for local anesthetics.[1][6]

The VGSC does not exist in a single static state but cycles through several conformations:

-

Resting State: Closed at resting membrane potential, but available to open upon depolarization.

-

Open State: Briefly opens upon membrane depolarization, allowing Na+ influx.

-

Inactivated State: Rapidly closes after opening, even if the membrane remains depolarized. The channel is refractory to opening from this state.

The affinity of parethoxycaine for its binding site is critically dependent on the channel's conformational state.[9][10]

The Local Anesthetic Receptor Site: A High-Affinity Interaction

The binding site for parethoxycaine is not on the external surface of the neuron but is located deep within the inner pore of the VGSC.[3][11][12] This location is accessible to the drug molecule from the intracellular side, which it reaches via the hydrophilic pathway (when the channel's activation gate is open) or the hydrophobic pathway (directly from the membrane).[13]

State-Dependent Binding: The core principle underlying the clinical efficacy and experimental characterization of local anesthetics is the Modulated Receptor Hypothesis .[7][12] This model posits that LAs bind with low affinity to the resting state of the VGSC but with high affinity to the open and inactivated states.[10][14] This differential affinity explains "use-dependent" or "phasic" block, where the degree of channel inhibition increases with the frequency of neuronal firing.[1][4] More frequent action potentials mean more channels are in the open and inactivated states, presenting the high-affinity receptor for the drug to bind and stabilize the channel in a non-conducting conformation.[9][12]

Key Amino Acid Residues: Site-directed mutagenesis studies have been instrumental in mapping the LA receptor site. These experiments have pinpointed critical amino acid residues within the S6 transmembrane segments of multiple domains. For the canonical rat brain (Nav1.2a) channel, two residues in the S6 segment of domain IV (DIVS6) are paramount:

-

Phenylalanine 1764 (F1764)

-

Tyrosine 1771 (Y1771)

Mutation of these aromatic residues to a non-aromatic amino acid like alanine dramatically reduces the binding affinity for local anesthetics, confirming their central role in forming the binding pocket.[1][15] The aromatic rings of these residues are thought to engage in hydrophobic and π-stacking interactions with the aromatic portion of the LA molecule.[1] Additional contributions to the binding site come from residues in the S6 segments of DI and DIII, creating a complex, multi-faceted receptor site.[11][16]

Experimental Methodologies for Characterizing Binding Sites

A multi-pronged experimental approach is necessary to fully characterize the parethoxycaine binding site. Each technique provides a different, complementary piece of the puzzle.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for directly measuring the affinity of a drug for its receptor.[17] These assays use a radiolabeled form of a ligand to quantify binding to a receptor preparation, typically neuronal membrane homogenates.

Causality and Self-Validation: The core principle is the law of mass action. The experiment is designed to reach equilibrium, where the rate of ligand-receptor association equals the rate of dissociation. By systematically varying the concentrations of labeled and unlabeled ligands, we can derive key parameters. The self-validating nature of this protocol comes from the inclusion of a "non-specific binding" control. This is measured in the presence of a saturating concentration of an unlabeled competitor drug, which occupies all specific receptor sites. True specific binding is therefore defined as Total Binding minus Non-Specific Binding, ensuring that the measured signal originates solely from the target of interest.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: a. Harvest neural tissue (e.g., rat brain cortex) and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). b. Homogenize the tissue using a Teflon-glass homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[18] e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[18]

-

Assay Setup (96-well plate format): a. Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (e.g., [³H]-batrachotoxin or another suitable VGSC ligand) at a fixed concentration (typically at or below its Kd), and 150 µL of the membrane preparation (e.g., 50-100 µg protein). b. Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM veratridine), 50 µL radioligand, and 150 µL membrane preparation. c. Competition Wells: Add 50 µL of parethoxycaine at varying concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL radioligand, and 150 µL membrane preparation.

-

Incubation & Filtration: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[18] b. Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the free radioligand in the solution.[18] c. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining free radioligand.

-

Counting & Analysis: a. Dry the filter mat. b. Add scintillation cocktail and count the trapped radioactivity using a scintillation counter.[18] c. Subtract the NSB counts from all other counts to get specific binding. d. Plot the specific binding as a function of the log concentration of parethoxycaine. Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of parethoxycaine that inhibits 50% of specific radioligand binding). e. Convert the IC₅₀ to a Ki (inhibition constant), which represents the affinity of parethoxycaine for the receptor, using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Patch-Clamp Electrophysiology: Probing Function

While binding assays quantify affinity, patch-clamp electrophysiology measures the functional consequences of that binding—the actual block of ion current.[19][20] This technique allows for precise control of the neuronal membrane voltage while recording the minuscule currents flowing through VGSCs.

Causality and Self-Validation: This method directly tests the hypothesis that parethoxycaine blocks sodium currents in a voltage- and frequency-dependent manner. The experimental design serves as its own control. By recording currents before and after drug application on the same cell, the drug's effect is unambiguously determined. Furthermore, specific voltage protocols are designed to probe different channel states. For example, comparing the block from a holding potential where channels are resting versus one where they are inactivated provides direct evidence for state-dependent binding.

Detailed Protocol: Whole-Cell Voltage-Clamp

-

Cell Preparation: a. Use cultured neurons (e.g., dorsal root ganglion neurons) or acutely dissociated neurons plated on coverslips. b. Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

-

Pipette & Sealing: a. Fabricate a glass micropipette with a tip resistance of 3-5 MΩ using a pipette puller.[20] b. Fill the pipette with an internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH). Cesium (Cs+) is used to block potassium channels, isolating the sodium current. c. Approach a target neuron with the pipette while applying slight positive pressure. d. Upon touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[20] e. Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration.

-

Recording & Voltage Protocols: a. Set the amplifier to voltage-clamp mode and hold the cell at a negative potential where most VGSCs are in the resting state (e.g., -100 mV). b. Tonic Block Protocol: Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) every 10-20 seconds to elicit a sodium current. After establishing a stable baseline, perfuse the bath with a known concentration of parethoxycaine and observe the reduction in peak current amplitude. This measures the block of resting channels. c. Use-Dependent Block Protocol: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz). In the presence of parethoxycaine, the current will decrease with each successive pulse in the train, demonstrating use-dependent block.[21] d. Inactivated State Block Protocol: Use a two-pulse protocol. A long conditioning prepulse to a depolarizing potential (e.g., -30 mV for 500 ms) is used to accumulate channels in the inactivated state, followed by a brief test pulse to measure the available current. The drug will cause a greater reduction in current with the conditioning prepulse compared to a hyperpolarized holding potential.

-

Data Analysis: a. Measure the peak inward sodium current for each condition. b. Tonic Block: Calculate the percentage reduction in current during low-frequency pulsing. c. Use-Dependent Block: Plot the normalized peak current against the pulse number in the train. d. Construct dose-response curves by plotting the percentage of block against the concentration of parethoxycaine to determine the IC₅₀ for each channel state.

State-Dependent Binding of Parethoxycaine

Caption: Parethoxycaine binds with highest affinity to open/inactivated VGSCs.

Data Synthesis and Interpretation

Data from different experimental modalities must be integrated to build a complete picture. Radioligand binding provides a direct measure of affinity (Ki), while electrophysiology provides a functional measure of potency (IC₅₀) under different conditions that favor specific channel states.

| Parameter | Radioligand Binding | Electrophysiology (Tonic Block) | Electrophysiology (Use-Dependent) |

| Measures | Binding Affinity (Ki) | Potency on Resting Channels | Potency on Open/Inactivated Channels |

| Typical Result | Single affinity value for the receptor population in the membrane prep. | Higher IC₅₀ (lower potency) | Lower IC₅₀ (higher potency) |

| Interpretation | Provides the fundamental drug-receptor dissociation constant. | Reflects low-affinity interaction with the resting state. | Demonstrates high-affinity binding to conformationally active states. |

Computational modeling further refines this understanding by predicting the precise orientation of parethoxycaine within the binding pocket defined by residues like F1764 and Y1771.[3][11] These models often show the cationic amine group of the LA interacting with the phenylalanine residue, while the aromatic ring docks near the tyrosine, physically and electrostatically occluding the ion permeation pathway.[11][22]

Conclusion and Future Directions

The binding site for parethoxycaine on neuronal membranes is a well-defined, state-dependent receptor located within the inner pore of the voltage-gated sodium channel. Its characterization has been a triumph of multidisciplinary science, combining biochemistry, electrophysiology, molecular biology, and computational science. For drug development professionals, this detailed understanding is critical. It explains why certain LAs have faster on-sets or different potencies and provides a rational basis for designing novel analgesics. Future research will likely focus on developing subtype-selective VGSC blockers to target specific neuronal populations (e.g., pain-sensing neurons) while minimizing off-target effects (e.g., on cardiac or CNS channels), a goal that is only achievable through a profound understanding of the nuanced molecular interactions at the drug binding site.

References

-

Chevrette, J. E., et al. (2002). Mechanisms of (local) anaesthetics on voltage‐gated sodium and other ion channels. BJA: British Journal of Anaesthesia. [Link]

-

Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels. Molecular Pharmacology. [Link]

-

Hanck, D. A., et al. (2009). Local Anesthetic Anchoring to Cardiac Sodium Channels. Circulation Research. [Link]

-

JoVE. (2023). Local Anesthetics: Mechanism of Action. Journal of Visualized Experiments. [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2010). The Enigmatic Drug Binding Site for Sodium Channel Inhibitors. Current neuropharmacology. [Link]

-

Boiteux, C., et al. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. PNAS. [Link]

-

Fozzard, H. A., et al. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Anesthesia & Analgesia. [Link]

-

Martin, L. J., et al. (2017). Mutant bacterial sodium channels as models for local anesthetic block of eukaryotic proteins. Scientific Reports. [Link]

-

de la Torre-Martinez, R., & Tytgat, J. (2017). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry. [Link]

-

O'Leary, M. E., & Chahine, M. (2016). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Current topics in medicinal chemistry. [Link]

-

Ragsdale, D. S., et al. (1996). Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels. PNAS. [Link]

-

Todt, H., et al. (2014). Exploring the Structure of the Voltage-gated Na+ Channel by an Engineered Drug Access Pathway to the Receptor Site for Local Anesthetics. Journal of Biological Chemistry. [Link]

-